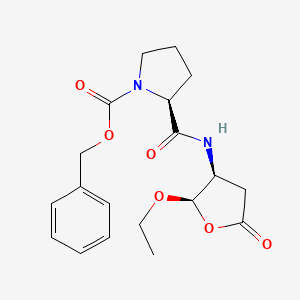
(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 376.4 g/mol. The compound is characterized by its unique structural features, including the ethoxy group and the tetrahydrofuran moiety, which contribute to its biological activity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on available studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzyl compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results at concentrations as low as 0.22 μg/mm² .
Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. Notably, a related benzyl derivative demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression of approximately 100% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound remain to be fully elucidated.
Enzyme Inhibition
Recent research has highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. For example, virtual screening studies have identified it as a potential inhibitor of HIV reverse transcriptase and other relevant targets in metabolic disorders such as diabetes and Alzheimer's disease . The pharmacophore modeling suggests that specific molecular features are critical for binding affinity and activity against these targets.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23)/t14-,15-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDDOIRFLHQCEP-RLFYNMQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731092 | |
| Record name | Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864167-16-8 | |
| Record name | Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















